Superior Anti-Leishmanial Potency: 0.4 µM IC50 vs. Miltefosine (0.7 µM) in L. donovani Axenic Amastigotes
Antileishmanial agent-10 (Compound 7h) demonstrated the best antileishmanial activity among all synthesized isothiocyanate derivatives, with an IC50 of 0.4 µM against Leishmania donovani axenic amastigotes [1]. This represents a 1.75-fold improvement in potency compared to the clinical standard miltefosine, which exhibited an IC50 of 0.7 µM in the same assay system [1].
| Evidence Dimension | In vitro potency against L. donovani |
|---|---|
| Target Compound Data | IC50 = 0.4 ± 0.2 µM |
| Comparator Or Baseline | Miltefosine IC50 = 0.7 µM |
| Quantified Difference | 1.75-fold lower IC50 (higher potency) |
| Conditions | L. donovani axenic amastigotes; Alamar Blue assay; 72 h incubation |
Why This Matters
This quantifies the compound's target engagement advantage over the clinical standard, supporting its selection as a lead scaffold for further optimization or as a reference compound for target validation studies.
- [1] Babanezhad Harikandei K, Salehi P, Ebrahimi SN, Bararjanian M, Kaiser M, Khavasi HR, Al-Harrasi A. Synthesis, in-vitro antiprotozoal activity and molecular docking study of isothiocyanate derivatives. Bioorg Med Chem. 2020 Jan 1;28(1):115185. View Source
